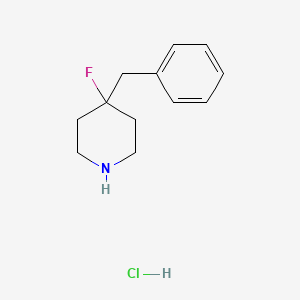

4-Benzyl-4-fluoropiperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzyl-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN and a molecular weight of 229.72 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, substituted with a benzyl group and a fluorine atom at the 4-position. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-fluoropiperidine hydrochloride typically involves the reaction of 4-fluoropiperidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as crystallization or chromatography .

化学反応の分析

Oxidation Reactions

The tertiary amine and benzyl group undergo oxidation under controlled conditions:

| Reaction Site | Reagents | Conditions | Products |

|---|---|---|---|

| Piperidine N | KMnO₄, CrO₃ | Acidic/neutral media | N-Oxides or ketones |

| Benzyl C-H | O₂ (catalytic Pd/C) | Elevated temperatures | Benzoic acid derivatives |

Notably, Dess-Martin periodinane selectively oxidizes alcohol intermediates during synthetic routes involving this compound, forming ketones without over-oxidation .

Reduction Reactions

The benzyl group and fluorine substituent participate in hydrogenation and defluorination:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Debenzylation | H₂, Pd/C | Atmospheric pressure | 4-fluoropiperidine |

| Defluorination | LiAlH₄ | Anhydrous THF, reflux | Piperidine derivatives |

Catalytic hydrogenation typically removes the benzyl protecting group efficiently (>90% yield) while retaining the fluorine atom.

Substitution Reactions

The fluorine atom and benzyl position exhibit nucleophilic substitution:

Fluorine Displacement

| Nucleophile | Conditions | Products |

|---|---|---|

| Grignard reagents | Anhydrous ether, 0–25°C | Alkyl/aryl-piperidines |

| Azide ions | Polar aprotic solvents | 4-azidopiperidine derivatives |

Benzyl Group Functionalization

Friedel-Crafts acylation with aromatic systems (e.g., bromobenzene) in the presence of AlCl₃ yields benzoylpiperidine fragments, critical in drug intermediate synthesis .

Protection/Deprotection Chemistry

The amine group undergoes reversible modifications:

-

Protection : Reacts with benzyl chloroformate (CbzCl) under basic conditions to form stable carbamates .

-

Deprotection : Hydrogenolysis (H₂/Pd) or acidic hydrolysis (HCl) regenerates the free amine .

Stability and Side Reactions

科学的研究の応用

Chemistry

4-Benzyl-4-fluoropiperidine hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives. The compound is particularly useful in:

- Synthesis of Substituted Piperidines : It acts as a precursor for the synthesis of 4-(Substituted-benzyl)piperidines.

- Chemical Transformations : The piperidine ring can be modified through alkylation and acylation reactions, allowing for the development of new compounds.

Biology

In biological research, this compound is employed to study enzyme interactions and biological pathways. It has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors, indicating potential roles in neuropharmacology.

Medicine

The compound is under investigation for its therapeutic effects , particularly in drug development:

- Potential Neuropharmacological Effects : Studies suggest that it may influence neurotransmitter activity, which could lead to applications in treating neurological disorders.

- Drug Development Precursor : As a precursor in pharmaceutical synthesis, it aids in developing drugs targeting specific receptors involved in various diseases.

Industry

This compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to function effectively as a building block for more complex chemical structures.

Data Table: Applications Overview

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Intermediate | Used in the synthesis of complex organic molecules |

| Biology | Enzyme Studies | Investigated for interactions with neurotransmitter systems |

| Medicine | Drug Development | Explored for therapeutic potential in neurological disorders |

| Industry | Specialty Chemicals | Serves as a building block for chemical production |

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Neuropharmacological Research : A study demonstrated that compounds structurally similar to this compound exhibit significant binding affinity to serotonin receptors, suggesting their role in modulating serotonergic signaling pathways.

- Enzyme Inhibition Studies : In vitro research indicated that this compound effectively inhibits specific enzymes involved in various biological processes, showcasing its potential therapeutic applications.

- Cellular Assays : Cellular assays revealed that derivatives of this compound enhance neuronal survival under stress conditions, indicating neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

作用機序

The mechanism of action of 4-Benzyl-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

4-Benzylpiperidine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-Fluoropiperidine hydrochloride: Lacks the benzyl group, leading to variations in reactivity and applications.

4-Benzyl-4-chloropiperidine hydrochloride:

Uniqueness

4-Benzyl-4-fluoropiperidine hydrochloride is unique due to the presence of both benzyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. This combination makes it valuable in various research and industrial applications .

生物活性

4-Benzyl-4-fluoropiperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a benzyl group on the piperidine ring, which may influence its pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

The compound is classified as a piperidine derivative, which is known for its diverse biological activities. The addition of fluorine typically enhances metabolic stability and alters the lipophilicity of compounds, potentially leading to improved bioavailability and selectivity for biological targets .

Research indicates that this compound may act as an inhibitor of various enzymes and receptors. Its structural features allow it to interact with biological targets effectively. For instance, studies have shown that similar piperidine derivatives can inhibit monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system, suggesting potential applications in pain management and neuroprotection .

Anticancer Activity

Several studies have evaluated the antiproliferative effects of benzylpiperidine derivatives on cancer cell lines. For example, compounds structurally related to this compound demonstrated significant inhibition of human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating substantial activity against these cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 43.9 |

| OVCAR-3 | 31.5 |

Receptor Interaction

The compound has also been investigated for its interaction with various receptors. It showed notable affinity for serotoninergic (5-HT) and dopaminergic receptors, which are crucial in neuropharmacology. Specifically, it displayed a promising profile as a histamine H3 receptor antagonist, which could be beneficial in treating disorders such as insomnia and cognitive impairments .

Case Studies

- Study on MAGL Inhibition : A study focused on the optimization of benzoylpiperidine derivatives found that compounds with similar structures to this compound exhibited competitive inhibition of MAGL with IC50 values in the low nanomolar range (e.g., 80 nM for a closely related compound). This suggests that modifications to the piperidine framework can lead to enhanced biological activity .

- Pharmacokinetic Profile : In preclinical studies, some derivatives were well tolerated in animal models without significant adverse effects, indicating a favorable safety profile that supports further clinical investigation .

特性

IUPAC Name |

4-benzyl-4-fluoropiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZTZIDBGUTVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279870-78-8 |

Source

|

| Record name | 4-benzyl-4-fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。